molecular formula C18H17NO B1212953 Girinimbine CAS No. 23095-44-5

Girinimbine

Cat. No. B1212953
M. Wt: 263.3 g/mol
InChI Key: GAEQWKVGMHUUKO-UHFFFAOYSA-N
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Patent
US06989165B2

Procedure details

Phytochemistry: Isolation and structure of pyranocarbazole alkaloid—grinimbine, mp.176°. Isolation and synthesis of murrayanine (3-formyl-1-methoxycarbazole), mp. 168°, from bark.New alkaloids—mahanimbine , mp. 94°, koenimbine, mp. 194° and koenigicine , mp. 224°—from fruits and leaves. A carbazole carboxylic acid—mukoeic acid, mp. 242°—from stem bark. Curryangine and curryanine isolated and structure of former proposed. Cyclomahanimbine and mahanimbidine isolated from leaves and their structures proposed. Girinimbine, mahanimbine and isomahanimbine isolated from leaves and roots. Structure of murrayacine isolated from leaves and roots confirmed by synthesis. Structures of mahanine, koenine, koenigine, koenidine and koenimbine isolated from leaves. Mahanimbicine and bicyclomahanimbicine isolated. Scopolin isolated from leave. Synthesis of (±)O-methylmahanine. A new carbazole—murrayacinine isolated from stern bark and its structure determined. Structure of murrayazolidine isolated from stem bark, confirmed by synthesis. Structure of curryanine (murrayazolidine) and curryagine (murrayazoline, mahanimbidine) established by synthesis. A new carbazole alkaloid—mukonine isolated and its structure established. Mukonidine isolated and characterized as 2-hydroxy-3-carbomethoxycarbazole. Structure of mahanimboline elucidated. Mahanimbinol isolated from stem wood and its structure determined. Synthesis of murrayacinine. Synthesis of koenigicinc. Structure of new hexacyclic carbazole alkaloid—isomurrayazoline elucidated. Two new carbazole alkaloids—mukoline and mukolidine isolated and their structure determined. Isolation and structure of muconicine from leaves. Mukonal isolated from stem bark and its structure determined. Stem bark afforded 3-(1,1-dimethylallyl) xanthyletin. Koenoline isolated from root bark and its structure elucidated as 1-methoxy-3-hydroxy-methylcarbazole and confirmed by synthesis. Isolation of 2-methoxy-3-methylcarbazole from seeds and its structure elucidation. Another carbazole alkaloid—2-hydroxy-3-methylcarbazole—isolated from roots. Isolation of mahanine from leaves and its 13C-NMR studied. Isolation of a carbazole alkaloid—murrayazolinol from stem bark and its structure determination. Total synthesis of mukonine, murrayanine dnd koenoline. Total seed lipids (4.4%) contained neutral lipids (85.4%), glycolipids (5.1) and phospholipids (9.5%) neutral lipids consisted of triacylglycerols (73.9), free fatty acids (10.2%) and small amount of diacylglycerols, monoacylglycerols and sterols; glycolipids contained steryl glucoside and acylated steryl glucoside; the phospholipids consisted of phosphatidylethanolamine, phosphatidylcholine, lysophosphatidylethanolamine and lysophosphatidylcholine. Isolation of two new carbazole alkaloids—isomahanine and murrayanol from fruits and their characterization by X-ray analysis; in addition, mahanimbine, murrayazolidine, girinimbine, koenimbine and mahanine isolated.
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Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[C:5]([C:16](OC)=O)[CH:4]=1.C[O:21][C:22]1[CH:23]=[C:24]([CH:35]=O)[CH:25]=[C:26]2[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=3[NH:28][C:27]=12.C(N)[CH2:38][O:39]P(OCC(O)COC=O)(O)=O.[CH3:52][C:53]1[CH:58]=[C:57]2[C:59]3[CH:65]=[CH:64][C:63]([OH:66])=[C:62]([CH2:67]/[CH:68]=[C:69](/[CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])\[CH3:70])[C:60]=3[NH:61][C:56]2=[CH:55][C:54]=1[O:77]C>>[CH3:16][C:5]1[C:4]2[O:21][C:69]([CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])([CH3:70])[CH:68]=[CH:67][C:3]=2[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=1.[CH3:1][C:64]1[CH:65]=[C:59]2[C:60](=[C:62]3[CH:67]=[CH:68][C:69]([CH3:70])([CH3:71])[O:66][C:63]=13)[NH:61][C:56]1[CH:55]=[CH:54][CH:53]=[CH:58][C:57]2=1.[CH3:52][C:53]1[C:54]2[O:77][C:24]([CH3:35])([CH3:25])[CH:23]=[CH:22][C:55]=2[C:56]2[NH:61][C:60]3[CH:62]=[CH:63][C:64]([O:39][CH3:38])=[CH:65][C:59]=3[C:57]=2[CH:58]=1.[CH3:35][C:24]1[C:23]2[O:66][C@@H:63]([CH2:64][CH2:65][CH:59]=[C:57]([CH3:58])[CH3:56])[CH:62]=[CH:60][C:22]=2[C:27]2[NH:28][C:29]3[CH:34]=[C:33]([OH:2])[CH:32]=[CH:31][C:30]=3[C:26]=2[CH:25]=1

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Smiles
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C=3C=CC=CC3NC2C4=C1OC(C=C4)(C)CCC=C(C)C
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Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06989165B2

Procedure details

Phytochemistry: Isolation and structure of pyranocarbazole alkaloid—grinimbine, mp.176°. Isolation and synthesis of murrayanine (3-formyl-1-methoxycarbazole), mp. 168°, from bark.New alkaloids—mahanimbine , mp. 94°, koenimbine, mp. 194° and koenigicine , mp. 224°—from fruits and leaves. A carbazole carboxylic acid—mukoeic acid, mp. 242°—from stem bark. Curryangine and curryanine isolated and structure of former proposed. Cyclomahanimbine and mahanimbidine isolated from leaves and their structures proposed. Girinimbine, mahanimbine and isomahanimbine isolated from leaves and roots. Structure of murrayacine isolated from leaves and roots confirmed by synthesis. Structures of mahanine, koenine, koenigine, koenidine and koenimbine isolated from leaves. Mahanimbicine and bicyclomahanimbicine isolated. Scopolin isolated from leave. Synthesis of (±)O-methylmahanine. A new carbazole—murrayacinine isolated from stern bark and its structure determined. Structure of murrayazolidine isolated from stem bark, confirmed by synthesis. Structure of curryanine (murrayazolidine) and curryagine (murrayazoline, mahanimbidine) established by synthesis. A new carbazole alkaloid—mukonine isolated and its structure established. Mukonidine isolated and characterized as 2-hydroxy-3-carbomethoxycarbazole. Structure of mahanimboline elucidated. Mahanimbinol isolated from stem wood and its structure determined. Synthesis of murrayacinine. Synthesis of koenigicinc. Structure of new hexacyclic carbazole alkaloid—isomurrayazoline elucidated. Two new carbazole alkaloids—mukoline and mukolidine isolated and their structure determined. Isolation and structure of muconicine from leaves. Mukonal isolated from stem bark and its structure determined. Stem bark afforded 3-(1,1-dimethylallyl) xanthyletin. Koenoline isolated from root bark and its structure elucidated as 1-methoxy-3-hydroxy-methylcarbazole and confirmed by synthesis. Isolation of 2-methoxy-3-methylcarbazole from seeds and its structure elucidation. Another carbazole alkaloid—2-hydroxy-3-methylcarbazole—isolated from roots. Isolation of mahanine from leaves and its 13C-NMR studied. Isolation of a carbazole alkaloid—murrayazolinol from stem bark and its structure determination. Total synthesis of mukonine, murrayanine dnd koenoline. Total seed lipids (4.4%) contained neutral lipids (85.4%), glycolipids (5.1) and phospholipids (9.5%) neutral lipids consisted of triacylglycerols (73.9), free fatty acids (10.2%) and small amount of diacylglycerols, monoacylglycerols and sterols; glycolipids contained steryl glucoside and acylated steryl glucoside; the phospholipids consisted of phosphatidylethanolamine, phosphatidylcholine, lysophosphatidylethanolamine and lysophosphatidylcholine. Isolation of two new carbazole alkaloids—isomahanine and murrayanol from fruits and their characterization by X-ray analysis; in addition, mahanimbine, murrayazolidine, girinimbine, koenimbine and mahanine isolated.
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Name
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Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[C:5]([C:16](OC)=O)[CH:4]=1.C[O:21][C:22]1[CH:23]=[C:24]([CH:35]=O)[CH:25]=[C:26]2[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=3[NH:28][C:27]=12.C(N)[CH2:38][O:39]P(OCC(O)COC=O)(O)=O.[CH3:52][C:53]1[CH:58]=[C:57]2[C:59]3[CH:65]=[CH:64][C:63]([OH:66])=[C:62]([CH2:67]/[CH:68]=[C:69](/[CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])\[CH3:70])[C:60]=3[NH:61][C:56]2=[CH:55][C:54]=1[O:77]C>>[CH3:16][C:5]1[C:4]2[O:21][C:69]([CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])([CH3:70])[CH:68]=[CH:67][C:3]=2[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=1.[CH3:1][C:64]1[CH:65]=[C:59]2[C:60](=[C:62]3[CH:67]=[CH:68][C:69]([CH3:70])([CH3:71])[O:66][C:63]=13)[NH:61][C:56]1[CH:55]=[CH:54][CH:53]=[CH:58][C:57]2=1.[CH3:52][C:53]1[C:54]2[O:77][C:24]([CH3:35])([CH3:25])[CH:23]=[CH:22][C:55]=2[C:56]2[NH:61][C:60]3[CH:62]=[CH:63][C:64]([O:39][CH3:38])=[CH:65][C:59]=3[C:57]=2[CH:58]=1.[CH3:35][C:24]1[C:23]2[O:66][C@@H:63]([CH2:64][CH2:65][CH:59]=[C:57]([CH3:58])[CH3:56])[CH:62]=[CH:60][C:22]=2[C:27]2[NH:28][C:29]3[CH:34]=[C:33]([OH:2])[CH:32]=[CH:31][C:30]=3[C:26]=2[CH:25]=1

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Smiles
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Smiles
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Smiles
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C=3C=CC=CC3NC2C4=C1OC(C=C4)(C)CCC=C(C)C
Name
Type
product
Smiles
CC=1C=C2C=3C=CC=CC3NC2=C4C1OC(C=C4)(C)C
Name
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product
Smiles
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Name
Type
product
Smiles
CC1=CC=2C=3C=CC(=CC3NC2C4=C1O[C@H](C=C4)CCC=C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06989165B2

Procedure details

Phytochemistry: Isolation and structure of pyranocarbazole alkaloid—grinimbine, mp.176°. Isolation and synthesis of murrayanine (3-formyl-1-methoxycarbazole), mp. 168°, from bark.New alkaloids—mahanimbine , mp. 94°, koenimbine, mp. 194° and koenigicine , mp. 224°—from fruits and leaves. A carbazole carboxylic acid—mukoeic acid, mp. 242°—from stem bark. Curryangine and curryanine isolated and structure of former proposed. Cyclomahanimbine and mahanimbidine isolated from leaves and their structures proposed. Girinimbine, mahanimbine and isomahanimbine isolated from leaves and roots. Structure of murrayacine isolated from leaves and roots confirmed by synthesis. Structures of mahanine, koenine, koenigine, koenidine and koenimbine isolated from leaves. Mahanimbicine and bicyclomahanimbicine isolated. Scopolin isolated from leave. Synthesis of (±)O-methylmahanine. A new carbazole—murrayacinine isolated from stern bark and its structure determined. Structure of murrayazolidine isolated from stem bark, confirmed by synthesis. Structure of curryanine (murrayazolidine) and curryagine (murrayazoline, mahanimbidine) established by synthesis. A new carbazole alkaloid—mukonine isolated and its structure established. Mukonidine isolated and characterized as 2-hydroxy-3-carbomethoxycarbazole. Structure of mahanimboline elucidated. Mahanimbinol isolated from stem wood and its structure determined. Synthesis of murrayacinine. Synthesis of koenigicinc. Structure of new hexacyclic carbazole alkaloid—isomurrayazoline elucidated. Two new carbazole alkaloids—mukoline and mukolidine isolated and their structure determined. Isolation and structure of muconicine from leaves. Mukonal isolated from stem bark and its structure determined. Stem bark afforded 3-(1,1-dimethylallyl) xanthyletin. Koenoline isolated from root bark and its structure elucidated as 1-methoxy-3-hydroxy-methylcarbazole and confirmed by synthesis. Isolation of 2-methoxy-3-methylcarbazole from seeds and its structure elucidation. Another carbazole alkaloid—2-hydroxy-3-methylcarbazole—isolated from roots. Isolation of mahanine from leaves and its 13C-NMR studied. Isolation of a carbazole alkaloid—murrayazolinol from stem bark and its structure determination. Total synthesis of mukonine, murrayanine dnd koenoline. Total seed lipids (4.4%) contained neutral lipids (85.4%), glycolipids (5.1) and phospholipids (9.5%) neutral lipids consisted of triacylglycerols (73.9), free fatty acids (10.2%) and small amount of diacylglycerols, monoacylglycerols and sterols; glycolipids contained steryl glucoside and acylated steryl glucoside; the phospholipids consisted of phosphatidylethanolamine, phosphatidylcholine, lysophosphatidylethanolamine and lysophosphatidylcholine. Isolation of two new carbazole alkaloids—isomahanine and murrayanol from fruits and their characterization by X-ray analysis; in addition, mahanimbine, murrayazolidine, girinimbine, koenimbine and mahanine isolated.
[Compound]
Name
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0 (± 1) mol
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Reaction Step One
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Reaction Step Six
[Compound]
Name
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0 (± 1) mol
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Reaction Step Seven
[Compound]
Name
phosphatidylethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
phosphatidylcholine
Quantity
0 (± 1) mol
Type
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Reaction Step Nine
Name
lysophosphatidylethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
lysophosphatidylcholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
carbazole alkaloids—isomahanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
carbazole alkaloid—murrayazolinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
glycolipids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
phospholipids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
triacylglycerols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[C:5]([C:16](OC)=O)[CH:4]=1.C[O:21][C:22]1[CH:23]=[C:24]([CH:35]=O)[CH:25]=[C:26]2[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=3[NH:28][C:27]=12.C(N)[CH2:38][O:39]P(OCC(O)COC=O)(O)=O.[CH3:52][C:53]1[CH:58]=[C:57]2[C:59]3[CH:65]=[CH:64][C:63]([OH:66])=[C:62]([CH2:67]/[CH:68]=[C:69](/[CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])\[CH3:70])[C:60]=3[NH:61][C:56]2=[CH:55][C:54]=1[O:77]C>>[CH3:16][C:5]1[C:4]2[O:21][C:69]([CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])([CH3:70])[CH:68]=[CH:67][C:3]=2[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=1.[CH3:1][C:64]1[CH:65]=[C:59]2[C:60](=[C:62]3[CH:67]=[CH:68][C:69]([CH3:70])([CH3:71])[O:66][C:63]=13)[NH:61][C:56]1[CH:55]=[CH:54][CH:53]=[CH:58][C:57]2=1.[CH3:52][C:53]1[C:54]2[O:77][C:24]([CH3:35])([CH3:25])[CH:23]=[CH:22][C:55]=2[C:56]2[NH:61][C:60]3[CH:62]=[CH:63][C:64]([O:39][CH3:38])=[CH:65][C:59]=3[C:57]=2[CH:58]=1.[CH3:35][C:24]1[C:23]2[O:66][C@@H:63]([CH2:64][CH2:65][CH:59]=[C:57]([CH3:58])[CH3:56])[CH:62]=[CH:60][C:22]=2[C:27]2[NH:28][C:29]3[CH:34]=[C:33]([OH:2])[CH:32]=[CH:31][C:30]=3[C:26]=2[CH:25]=1

Inputs

Step One
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
diacylglycerols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
monoacylglycerols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sterols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
glycolipids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
glucoside
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
phospholipids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
phosphatidylethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
phosphatidylcholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
lysophosphatidylethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COP(=O)(O)OCC(COC=O)O)N
Step Eleven
Name
lysophosphatidylcholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
carbazole alkaloids—isomahanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C/C=C(\C)/CCC=C(C)C)OC
Step Fourteen
Name
carbazole alkaloid—murrayazolinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC2=C1NC3=C2C=CC=C3)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C2C1NC3=C2C=CC=C3)C=O
Step 16
Name
glycolipids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
phospholipids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
triacylglycerols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C=3C=CC=CC3NC2C4=C1OC(C=C4)(C)CCC=C(C)C
Name
Type
product
Smiles
CC=1C=C2C=3C=CC=CC3NC2=C4C1OC(C=C4)(C)C
Name
Type
product
Smiles
CC1=CC=2C=3C=C(C=CC3NC2C4=C1OC(C=C4)(C)C)OC
Name
Type
product
Smiles
CC1=CC=2C=3C=CC(=CC3NC2C4=C1O[C@H](C=C4)CCC=C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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